molecular formula C16H20N2O2S B1375181 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide CAS No. 1489610-80-1

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B1375181
CAS No.: 1489610-80-1
M. Wt: 304.4 g/mol
InChI Key: KMSIIBRLHMKCQR-UHFFFAOYSA-N
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Description

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of a sulfonamide bond between the amine group of the aniline derivative and the sulfonyl chloride. Common reagents used in this synthesis include aniline, butylamine, and sulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, an essential nutrient for bacterial growth .

Comparison with Similar Compounds

3-amino-N-butyl-N-phenylbenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which can lead to different biological activities and applications compared to other sulfonamides .

Properties

IUPAC Name

3-amino-N-butyl-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-3-12-18(15-9-5-4-6-10-15)21(19,20)16-11-7-8-14(17)13-16/h4-11,13H,2-3,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSIIBRLHMKCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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